
3-Phenyl-3-propyl-2-azetidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-3-propyl-2-azetidinone is a member of the azetidinone family, which are four-membered nitrogen-containing heterocycles. These compounds are known for their significant biological and chemical properties, making them valuable in various fields such as medicinal chemistry and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-3-propyl-2-azetidinone typically involves cyclization reactions. One common method is the cyclization of β-lactams, which can be achieved through various routes such as nucleophilic substitution, cycloaddition, and ring expansion . For instance, the reaction of phenylpropylamine with chloroacetyl chloride followed by cyclization can yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenyl-3-propyl-2-azetidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the azetidinone ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the azetidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted azetidinones, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Phenyl-3-propyl-2-azetidinone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Phenyl-3-propyl-2-azetidinone involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit certain enzymes and disrupt cellular processes. For example, it can inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins, similar to other β-lactam antibiotics .
Comparación Con Compuestos Similares
Penicillins: These β-lactam antibiotics share a similar core structure but differ in their side chains and spectrum of activity.
Cephalosporins: Another class of β-lactam antibiotics with a broader spectrum of activity compared to penicillins.
Carbapenems: These are highly potent β-lactam antibiotics with a broad spectrum of activity and resistance to β-lactamases.
Uniqueness: 3-Phenyl-3-propyl-2-azetidinone is unique due to its specific substituents, which confer distinct chemical and biological properties. Its phenyl and propyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
73680-87-2 |
|---|---|
Fórmula molecular |
C12H15NO |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
3-phenyl-3-propylazetidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-2-8-12(9-13-11(12)14)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14) |
Clave InChI |
ZUQCGHJXVRJGHS-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CNC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



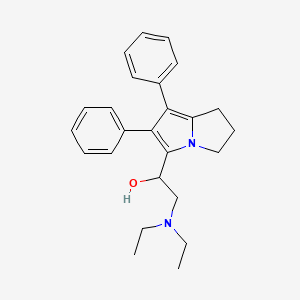
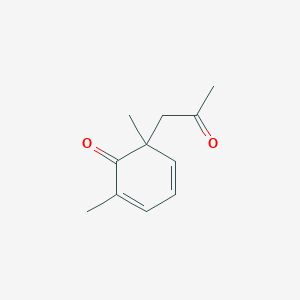
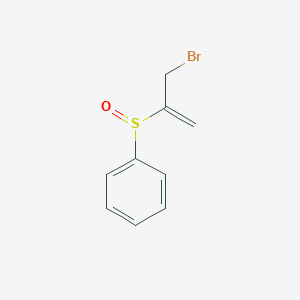
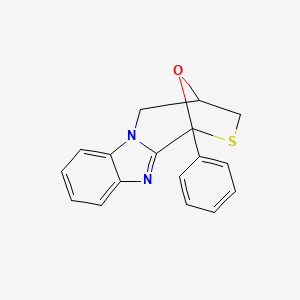
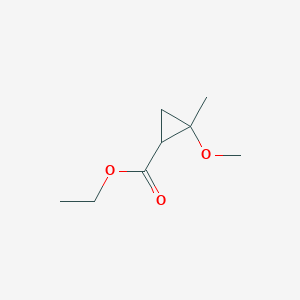
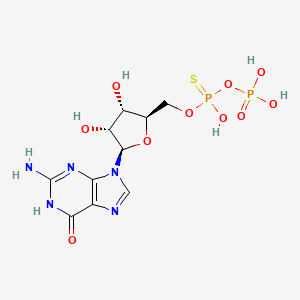
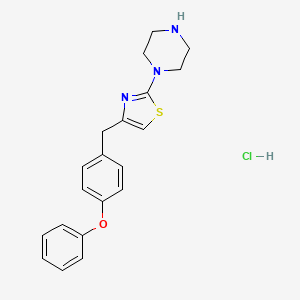
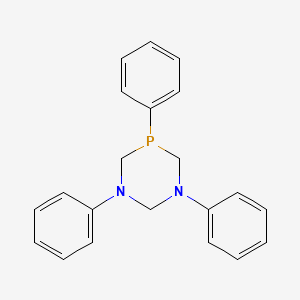

![N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14453278.png)

![3,18-Dihydroxy-13-methoxy-7-methyl-6,25-dioxahexacyclo[12.11.0.02,11.04,9.015,24.017,22]pentacosa-1(14),2,4(9),10,12,15(24),17(22),18,20-nonaene-5,16,23-trione](/img/structure/B14453286.png)
![1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene](/img/structure/B14453302.png)
